4-amino-1,2,4-triazole-3-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1,2,4-triazole-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLBXBCKFUPBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN=C(N1N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Amino 1,2,4 Triazole 3 Thiol
Established Synthetic Routes to 4-Amino-1,2,4-triazole-3-thiol
The synthesis of the this compound core can be achieved through several reliable methods, primarily involving cyclization reactions. These routes offer access to both the parent compound and its various substituted derivatives.
Thiocarbohydrazide-Based Cyclization Approaches
A widely utilized and direct method for preparing 5-substituted-4-amino-1,2,4-triazole-3-thiols involves the condensation of thiocarbohydrazide (B147625) with various aliphatic or aromatic carboxylic acids. ijcrt.orgresearchgate.net This reaction is typically performed by heating a mixture of the two reactants, often without a solvent, until a melt is formed. nih.gov The reaction proceeds through a cyclization mechanism, yielding the desired triazole. An improvement on this method involves conducting the reaction at the melting point of the specific carboxylic acid being used. ijcrt.org For instance, heating thiocarbohydrazide with substituted benzoic acids at 145°C for 40 minutes provides the corresponding 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. nih.gov Similarly, reacting thiocarbohydrazide with thiophene-2-acetic acid at 160–170°C for two hours results in the formation of 4-amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol. tandfonline.com
Table 1: Synthesis of this compound Derivatives via Thiocarbohydrazide Route
| Reactant 1 | Reactant 2 | Conditions | Product | Ref |
|---|---|---|---|---|
| Thiocarbohydrazide | Substituted Benzoic Acid | Heat at 145°C, 40 min | 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol | nih.gov |
| Thiocarbohydrazide | Thiophene-2-acetic acid | Heat at 160-170°C, 2 h | 4-amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol | tandfonline.com |
Carboxylic Acid Hydrazide and Carbon Disulfide Cyclization Strategies
Another robust strategy for the synthesis of 4-amino-1,2,4-triazole-3-thiols starts from carboxylic acid hydrazides. In this multi-step approach, the acid hydrazide is first reacted with carbon disulfide in the presence of a strong base, such as potassium hydroxide (B78521) in ethanol (B145695), to yield a potassium dithiocarbazinate salt. ijcrt.orgdergipark.org.tr This intermediate is then cyclized by refluxing with an excess of hydrazine (B178648) hydrate (B1144303) to afford the target 4-amino-5-substituted-1,2,4-triazole-3-thiol. ijcrt.orgnih.govresearchgate.net This method is versatile and allows for the preparation of a wide range of 5-substituted derivatives, depending on the initial carboxylic acid hydrazide used. nih.gov
Preparation of Substituted this compound Precursors
The synthesis of substituted 4-amino-1,2,4-triazole-3-thiols can also be achieved through the chemical transformation of other heterocyclic precursors. One notable method involves the reaction of 5-substituted-2-mercapto-1,3,4-oxadiazoles with hydrazine hydrate. ijcrt.orgacs.org This reaction proceeds via a recyclization of the oxadiazole ring, where the hydrazine attacks the ring, leading to its opening and subsequent re-closure to form the more stable 1,2,4-triazole (B32235) ring system. ijcrt.org The requisite 5-substituted-1,3,4-oxadiazole-2-thiols are themselves prepared from aryl hydrazides, which are synthesized by reacting esters of aromatic acids with hydrazine hydrate. The aryl hydrazide is then treated with carbon disulfide and potassium hydroxide in ethanol to form the oxadiazole ring. ijcrt.org
Derivatization Strategies for this compound
The this compound molecule is rich in reactive sites, featuring a primary amino group, a thiol/thione group, and a heterocyclic nitrogen, making it an ideal substrate for various chemical transformations. zsmu.edu.ua
Synthesis of Schiff Bases from this compound
The primary amino group at the N-4 position of the triazole ring readily undergoes condensation reactions with various aromatic and heteroaromatic aldehydes to form the corresponding Schiff bases (azomethines). researchgate.netnih.gov This reaction is typically carried out by refluxing equimolar amounts of the triazole and the aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid like concentrated sulfuric acid or hydrochloric acid. nih.govnih.govnih.gov The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and have been a major focus of derivatization. nih.govnih.gov A wide array of substituted aldehydes have been used in this reaction, leading to a large library of Schiff base derivatives. nih.gov
Table 2: Examples of Schiff Bases Synthesized from 4-Amino-1,2,4-triazole-3-thiols
| This compound Derivative | Aldehyde | Conditions | Product | Ref |
|---|---|---|---|---|
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Substituted Benzaldehyde | Ethanol, H₂SO₄ (cat.), Reflux 6h | 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | nih.gov |
| 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Ethanol, HCl (cat.), Reflux 2h | 4-(benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | nih.gov |
| 4-amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol | 3,4-Dichlorobenzaldehyde | Dioxane, H₂SO₄ (cat.) | 4-[(3,4-dichlorobenzylidene)amino]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol | tandfonline.com |
Formation of Fused Heterocyclic Systems from this compound
The bifunctional nature of this compound, with its adjacent amino and thiol groups, makes it an excellent precursor for the synthesis of N-bridged fused heterocyclic systems. scilit.com These reactions typically involve condensation with bifunctional electrophiles.
A common transformation is the reaction with α-halocarbonyl compounds, such as phenacyl bromides, to yield ijcrt.orgresearchgate.nettandfonline.comtriazolo[3,4-b] ijcrt.orgtandfonline.comnih.govthiadiazine derivatives. ijcrt.orgnih.govnih.gov The reaction proceeds via initial S-alkylation of the thiol group followed by intramolecular cyclization of the amino group onto the carbonyl carbon. nih.gov
Another important class of fused heterocycles synthesized from this precursor is the ijcrt.orgresearchgate.nettandfonline.comtriazolo[3,4-b] ijcrt.orgtandfonline.comnih.govthiadiazole system. scilit.com This is achieved by reacting the aminotriazole with various carboxylic acids in the presence of a dehydrating agent, most commonly phosphorus oxychloride. scilit.com This reaction allows for the introduction of various substituents at the 6-position of the fused ring system. scilit.comhpu2.edu.vn Furthermore, reaction with carbon disulfide can lead to the formation of a thione-substituted triazolothiadiazole. researchgate.net These fused systems are of significant interest due to their diverse chemical properties. researchgate.net
Thiazolotriazoles
Thiazolotriazoles represent another class of fused heterocyclic compounds synthesized from this compound. These compounds exist in three isomeric forms: thiazolo[2,3-c] zsmu.edu.uanih.govijcrt.orgtriazole, thiazolo[3,2-b] zsmu.edu.uanih.govijcrt.orgtriazole, and isothiazolo[3,2-c] zsmu.edu.uanih.govijcrt.orgtriazole. nih.gov The synthesis of these compounds often involves the reaction of the thiol group of the triazole with a suitable bielectrophilic reagent.
Triazolothiazines and Triazolothiazepines
The versatile nature of this compound extends to the synthesis of larger ring systems like triazolothiazines and triazolothiazepines. These are typically formed through reactions with appropriate bifunctional reagents that can react with both the amino and thiol groups of the triazole core.
The synthesis of zsmu.edu.uanih.govijcrt.orgtriazolo[3,4-b] zsmu.edu.uaijcrt.orgnih.govthiadiazines can be achieved by reacting 4-amino-3-mercaptotriazoles with various bielectrophiles like α-bromopropenone, phenacyl bromides, and propargyl bromide. nih.gov For example, the reaction of 4-amino-5-[2-(2-piperazinyl-1-yl)quinolin-3-yl]-4H-1,2,4-triazole-3-thiol with different phenacyl bromides in a refluxing ethanol/DMF mixture yields a series of 1,2,4-triazolo[3,4-b] zsmu.edu.uaijcrt.orgnih.govthiadiazine derivatives. nih.gov
A novel approach to synthesizing 7-benzylidene- zsmu.edu.uanih.govijcrt.orgtriazolo[3,4-b] zsmu.edu.uaijcrt.orgnih.govthiadiazines involves the interaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal. nih.govmdpi.com Similarly, triazolothiadiazepines can be obtained from the reaction of 4-amino-4H-1,2,4-triazole-3-thiols with 3-phenyl-2-propynal in refluxing ethanol. nih.gov The cyclocondensation of substituted 1,2,4-triazole derivatives with various chalcones is another method to produce zsmu.edu.uanih.govijcrt.orgtriazolo[3,4-b] zsmu.edu.uaijcrt.orgnih.govthiadiazepine derivatives. aip.org
Other Fused Systems (e.g., Pyrazolylzsmu.edu.uanih.govijcrt.orgtriazoles)
Beyond the commonly synthesized thiadiazoles, thiazoles, thiazines, and thiazepines, this compound serves as a building block for other fused heterocyclic systems. For instance, a novel series of pyrazolyl zsmu.edu.uanih.govijcrt.orgtriazoles has been synthesized by reacting polyfunctionalized this compound with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid. researchgate.net
S-Substitution Reactions of the Thiol Group
The thiol group in this compound is a key site for various S-substitution reactions, including S-alkylation. These reactions are fundamental in diversifying the structure of the parent compound. For example, the reaction of 1H-1,2,4-triazole-3-thiol with halogen derivatives in water or acetone (B3395972) leads to 3-S-substituted products. researchgate.net This regioselective S-alkylation has been used to synthesize a series of S-substituted derivatives. researchgate.net In some cases, the reaction of 4-ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol with various alkyl halides yields N-ethyl-3,5-substituted derivatives. researchgate.net
Amino Group Functionalization (e.g., Mannich Reactions, Amine Protection/Deprotection)
The amino group at the 4-position of the triazole ring offers another avenue for chemical modification. This group can undergo various functionalization reactions, such as the formation of Schiff bases and Mannich reactions.
Condensation of the primary amine of 4-amino-5-(substituted phenyl)-4H- zsmu.edu.uanih.govijcrt.org-triazole-3-thiol with different substituted aromatic aldehydes results in the formation of Schiff bases. researchgate.net These Schiff bases can be further reacted, for instance, with formaldehyde (B43269) and morpholine (B109124) to yield Mannich bases. researchgate.net The synthesis of Schiff bases has also been reported by reacting 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols with corresponding aryl aldehydes in the presence of concentrated HCl. mdpi.com
In some synthetic strategies, temporary protection of the amino group is employed to control the reaction's course. For example, the use of a tert-butoxycarbonyl (Boc) group to protect the amino group of 2-,3-,4-fluorophenyl-4-amino-1,2,4-triazole-3-thione has been shown to favorably influence the direction of subsequent Mannich reactions. zsmu.edu.ua The Boc-protection can be later removed using hydrochloric acid in a dioxane medium. zsmu.edu.ua
Reaction Mechanisms of this compound and its Derivatives
The diverse reactivity of this compound is governed by the interplay of its functional groups and the reaction conditions. The molecule possesses three reaction centers, which allows for a wide array of chemical transformations. zsmu.edu.ua
The thione-thiol tautomerism is a key aspect of its reactivity. In the solid state and in solution, the thione form is generally predominant. ijsr.net This tautomerism influences the nucleophilicity of the sulfur and nitrogen atoms and, consequently, the outcome of reactions.
In the synthesis of fused heterocyclic systems, the reaction mechanism often involves a multi-step process. For instance, in the formation of zsmu.edu.uanih.govijcrt.orgtriazolo[3,4-b] zsmu.edu.uaijcrt.orgnih.govthiadiazines from 4-amino-3-mercaptotriazoles and bielectrophiles, the reaction proceeds through initial nucleophilic attack by either the thiol sulfur or an amino nitrogen on one of the electrophilic centers, followed by an intramolecular cyclization. The specific pathway can be influenced by the nature of the reactants and the reaction conditions.
The Mannich reaction involving 4-amino-1,2,4-triazole-3-thione derivatives proceeds through the formation of an iminium ion from the reaction of an aldehyde (like formalin) and a secondary amine. The triazole then acts as a nucleophile, attacking the iminium ion to form the Mannich base. The regioselectivity of this reaction can be controlled by protecting the 4-amino group. zsmu.edu.ua
Oxidation Pathways of the Thiol Moiety
The thiol group of this compound is susceptible to oxidation, a characteristic reaction of sulfur-containing compounds. The primary oxidation pathway involves the formation of a disulfide bridge, resulting from the coupling of two thiol molecules. This transformation is a dehydrogenation process that can be promoted by various oxidizing agents or catalysts. nih.gov
The oxidation process can proceed through different mechanisms, including one-electron or two-electron redox pathways. nih.gov A one-electron oxidation generates a thiyl radical intermediate. The recombination of two such radicals leads directly to the formation of the disulfide. nih.gov Alternatively, a two-electron oxidation can proceed via a sulfenic acid (RSOH) intermediate, which then reacts rapidly with another thiol molecule to yield the disulfide. nih.gov The resulting product is a dimeric structure, bis(4-amino-1H-1,2,4-triazol-5-yl) disulfide, where the two triazole rings are linked by an S-S bond.
Nucleophilic Substitution Reactions
The sulfur atom in the thiol moiety of this compound is nucleophilic, allowing it to participate in a variety of nucleophilic substitution reactions. A prominent example is S-alkylation, where the thiol reacts with electrophiles such as alkyl halides. This reaction typically proceeds by deprotonation of the thiol group with a base to form a more potent thiolate anion, which then attacks the electrophilic carbon of the alkylating agent.
For instance, the methylation of related triazole-thiol precursors with methyl iodide provides the corresponding S-methylated derivatives. ijcrt.org This S-alkylation is a key step in creating derivatives with modified properties and serves as a versatile method for introducing a wide range of substituents onto the sulfur atom. The regioselectivity of such reactions is an important consideration, as the triazole ring itself contains several nitrogen atoms that are also potential nucleophilic sites. nih.gov However, reactions targeting the soft sulfur nucleophile are common and lead to stable S-substituted products.
Cyclization Reactions and Ring Transformations
This compound is a valuable building block in heterocyclic synthesis, enabling the construction of various fused ring systems. The presence of multiple reactive centers—the 4-amino group, the endocyclic nitrogen atoms, and the 3-thiol group—allows for diverse cyclization strategies.
A well-documented application is the synthesis of thiazolidinone derivatives. This transformation is typically a two-step process. First, the 4-amino group undergoes a condensation reaction with various aromatic aldehydes to form the corresponding Schiff bases (imines). researchgate.net In the second step, these Schiff base intermediates are treated with thioglycolic acid. The thiol group of the triazole attacks the carbonyl carbon of the thioglycolic acid, and subsequent intramolecular cyclization involving the imine C=N bond leads to the formation of a 2,3-disubstituted thiazolidin-4-one ring attached to the triazole core. researchgate.netchemmethod.comresearchgate.net
Furthermore, this triazole derivative serves as a key intermediate for synthesizing other fused heterocycles, such as triazolothiadiazines. ijcrt.org These reactions underscore the utility of this compound as a scaffold for generating molecules with extended, biologically relevant ring systems.
Tautomeric Equilibria: Thione-Thiol Tautomerism
This compound exists in a tautomeric equilibrium between the thiol and thione forms. The thiol form features a C=N double bond within the triazole ring and an exocyclic S-H group, whereas the thione form contains an N-H bond and an exocyclic C=S double bond.

Extensive research, including spectroscopic and computational studies, has shown that the equilibrium generally favors the thione form in both solid and solution phases. jocpr.comnih.gov High-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis of a substituted derivative, 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, demonstrated that the thione tautomer is the major component in the mixture. jocpr.com
The differentiation between these two tautomers is achieved through various spectroscopic methods, with each form exhibiting distinct spectral signatures.
Interactive Table of Spectroscopic Data for Thione-Thiol Tautomers
| Spectroscopic Method | Thiol Form Signature | Thione Form Signature | References |
| FT-IR Spectroscopy | Weak, sharp S-H stretch at 2550-2650 cm⁻¹; N=C-S stretch at 1180-1230 cm⁻¹ | N-H stretch at 3100-3460 cm⁻¹; N-C=S stretch at 1250-1340 cm⁻¹ | researchgate.netoup.com |
| ¹H NMR Spectroscopy | S-H proton signal (may be broad and can overlap with other signals) | N-H proton signal in the range of 13-14 ppm | oup.com |
| ¹³C NMR Spectroscopy | C-S carbon signal | C=S carbon signal resonates at ~169 ppm | oup.com |
| UV-Vis Spectroscopy | Absorption peak below 300 nm (π→π* transition) | Absorption peak between 300-400 nm (n→π* transition of C=S group) | researchgate.net |
This body of evidence confirms the predominance of the thione structure, which is a critical factor influencing the molecule's reactivity and interactions.
Advanced Spectroscopic and Structural Characterization Techniques in 4 Amino 1,2,4 Triazole 3 Thiol Research
Vibrational Spectroscopy (FTIR)
Fourier-transform infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in 4-amino-1,2,4-triazole-3-thiol. The vibrational spectrum reveals characteristic absorption bands that correspond to specific bond vibrations within the molecule.
Key spectral assignments for this compound and its derivatives include sharp absorption bands in the 3420–3250 cm⁻¹ region, which are attributed to the asymmetric and symmetric stretching vibrations of the primary amino (-NH₂) group. A distinct band observed in the range of 2600–2550 cm⁻¹ is characteristic of the S-H stretching vibration, confirming the presence of the thiol group. The C=N stretching vibration of the triazole ring typically appears between 1620 and 1540 cm⁻¹.
When the molecule acts as a ligand to form metal complexes, significant shifts in these vibrational frequencies are observed. Notably, the disappearance of the ν(S-H) band in the spectra of the complexes indicates the deprotonation of the thiol group and the coordination of the sulfur atom to the metal ion. Shifts in the ν(NH₂) bands may also suggest the involvement of the amino group in coordination.
Table 1: Characteristic FTIR Absorption Bands for this compound and its Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) of NH₂ | 3420–3250 | Asymmetric & Symmetric stretching |
| ν(S-H) | 2600–2550 | Thiol group stretching |
| ν(C=N) | 1620–1540 | Triazole ring stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the molecular structure and electronic environment of the atoms in this compound. Both ¹H and ¹³C NMR are essential for structural confirmation.
In the ¹H NMR spectrum, the proton of the thiol (-SH) group typically appears as a broad singlet in the downfield region, from δ 11.50 to 13.9 ppm. The two protons of the amino (-NH₂) group are observed as a singlet between δ 5.20 and 5.80 ppm. The exact chemical shifts can vary depending on the solvent and substituents.
The existence of this compound in tautomeric forms (thiol and thione) is a key aspect of its chemistry. While the thiol form has an S-H bond, the thione form has an N-H bond and a C=S double bond. NMR data often indicates that the thione tautomer is predominant in solution, as evidenced by a downfield signal for the -NH-C=S proton (δ 13.5-13.9 ppm) rather than a typical -SH proton signal.
In the ¹³C NMR spectrum, the carbon atom of the C=S group (in the thione form) is highly deshielded and resonates at approximately δ 163-190 ppm. The carbons of the triazole ring appear in the range of δ 150-165 ppm. For instance, in a derivative, the N-C=N and N-C=S carbons were observed at δ 152.70 and 165.53 ppm, respectively. nih.gov
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Nucleus | Functional Group | Chemical Shift (ppm) |
|---|---|---|
| ¹H | -SH / -NH (Thione) | 11.50 - 13.9 |
| ¹H | -NH₂ | 5.20 - 5.80 |
| ¹³C | C=S (Thione) | 163 - 190 |
Electronic Spectroscopy (UV-Visible Spectroscopy)
UV-Visible spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound and its derivatives typically shows absorption bands corresponding to n→π* and π→π* transitions. For an azo dye derivative of 4-amino-1,2,4-triazole, absorption bands were observed at 305 nm (n→π) and at 254 nm and 249 nm (π→π). scholarsresearchlibrary.com These transitions are associated with the lone pair electrons on the nitrogen and sulfur atoms and the π-electron system of the triazole ring. Upon coordination with metal ions, these bands may shift (either bathochromically or hypsochromically), and new bands corresponding to d-d electronic transitions or charge-transfer transitions may appear, providing insights into the geometry and electronic structure of the resulting metal complexes.
Mass Spectrometry (ESI-MS, FABMS, Chromatography-Mass Spectrometry)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. Electrospray ionization mass spectrometry (ESI-MS) is commonly used. The parent compound, this compound, shows a protonated molecular ion peak [M+H]⁺ at m/z 117.0. The fragmentation patterns observed in MS/MS experiments provide valuable structural information. A common fragmentation pathway for related 1,2,4-triazole-3-thiones involves desulfurization, leading to the loss of an SH radical.
Table 3: ESI-MS Data for this compound
| Compound | Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ |
|---|
X-ray Crystallography for Molecular Structure Elucidation
Single-crystal X-ray crystallography provides the most definitive structural information, allowing for the precise determination of bond lengths, bond angles, and three-dimensional molecular packing in the solid state. Studies on derivatives of this compound have confirmed the planarity of the 1,2,4-triazole (B32235) ring. For example, in the crystal structure of 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione, the triazole ring is nearly planar. mdpi.com This technique is also crucial for confirming the thione tautomer as the stable form in the solid state. dergipark.org.tr
The analysis of crystal structures reveals extensive intermolecular hydrogen bonding networks, typically involving N—H⋯S and N—H⋯N interactions, which dictate the packing of molecules in the crystal lattice. mdpi.com For metal complexes, X-ray crystallography elucidates the coordination geometry around the metal center and the specific mode of ligand binding.
Table 4: Example Crystallographic Data for a Copper Complex of a 4-Amino-1,2,4-triazole-5-thione Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 16.256 |
| b (Å) | 15.611 |
| c (Å) | 7.327 |
Thermal Analysis (TG, DTG, DTA)
Thermal analysis techniques, including Thermogravimetry (TG), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA), are used to investigate the thermal stability and decomposition behavior of this compound and its complexes. Studies on related 1,2,4-triazole derivatives show they are generally thermally stable up to around 200°C, after which they undergo decomposition, often in a single step. DTA thermograms of 1,2,4-triazole have shown endothermic peaks corresponding to melting (e.g., ~122°C) and decomposition. By analyzing the TG curves, kinetic parameters such as the order of reaction and activation energy for the decomposition process can be calculated.
Magnetic Susceptibility and Conductivity Measurements for Complexes
For metal complexes derived from this compound, magnetic susceptibility measurements are vital for determining the number of unpaired electrons in the metal ion, which in turn helps to deduce the coordination geometry. For example, magnetic moment values of 3.67 B.M. for a Co(II) complex, 2.51 B.M. for a Ni(II) complex, and 1.58 B.M. for a Cu(II) complex are indicative of octahedral geometries. scholarsresearchlibrary.com In contrast, Zn(II) complexes are typically diamagnetic as expected for a d¹⁰ ion.
Molar conductivity measurements are performed on solutions of the metal complexes to determine their electrolytic nature. Low conductivity values indicate non-electrolytic complexes, where the anions are coordinated to the metal ion, whereas high values suggest an ionic nature.
Table 5: Magnetic Moment Data for Metal Complexes of a 4-Amino-1,2,4-triazole-derived Ligand
| Metal Ion | Magnetic Moment (B.M.) | Suggested Geometry |
|---|---|---|
| Co(II) | 3.67 | Octahedral |
| Ni(II) | 2.51 | Octahedral |
| Cu(II) | 1.58 | Octahedral |
Coordination Chemistry and Metal Complexes of 4 Amino 1,2,4 Triazole 3 Thiol
Ligand Design and Coordination Modes of 4-Amino-1,2,4-triazole-3-thiol
The coordinating behavior of this compound is dictated by the presence of several potential donor atoms: the sulfur atom of the thiol group, the nitrogen atom of the exocyclic amino group, and the nitrogen atoms at positions 1 and 2 of the triazole ring. nih.gov This multiplicity of binding sites leads to a rich and varied coordination chemistry.
The most prevalent coordination mode for this compound and its derivatives is as a bidentate ligand. scienceopen.comnih.govresearchgate.net Coordination typically occurs through the exocyclic sulfur atom of the thiol group and the nitrogen atom of the primary amino group. scienceopen.comnih.govresearchgate.netdntb.gov.ua This chelation results in the formation of a highly stable five-membered ring structure with the metal ion. nih.govginekologiaipoloznictwo.com
Evidence for this coordination mode is well-supported by spectroscopic data. In the Fourier-transform infrared (FT-IR) spectra of the metal complexes, the appearance of new absorption bands corresponding to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations confirms the involvement of these donor atoms in bonding. researchgate.net Furthermore, ¹H NMR spectroscopy shows a downfield shift of the NH₂ signal upon complexation, indicating its attachment to the metal. ginekologiaipoloznictwo.com A key indicator is the disappearance of the characteristic S-H proton signal, which is present in the spectrum of the free ligand, confirming deprotonation and coordination of the sulfur atom. ginekologiaipoloznictwo.com
The Hard and Soft Acids and Bases (HSAB) theory is a key principle for understanding the bonding preferences in coordination complexes. csbsju.eduwikipedia.org According to this theory, hard acids (small, highly charged, non-polarizable metal ions) prefer to bind with hard bases (small, non-polarizable donor atoms like N, O, F), while soft acids (large, low-charge, polarizable metal ions) favor binding with soft bases (large, polarizable donor atoms like S, P, I). csbsju.edulibretexts.org
The this compound ligand is notable for possessing both a hard donor atom (the amino nitrogen) and a soft donor atom (the thiol sulfur). nih.govresearchgate.net This dual character makes it a particularly versatile ligand, capable of coordinating effectively with a broad spectrum of metal ions:
Hard Acids: Ions like Cr(III) and Fe(III) are classified as hard acids and would be expected to show a strong affinity for the hard nitrogen donor. csbsju.edulatech.edu
Soft Acids: Ions such as Cu(I), Ag(I), and Hg(II) are soft acids and would preferentially bind to the soft sulfur donor. csbsju.edulatech.edulibretexts.org
Borderline Acids: A large number of divalent transition metal ions, including Ni(II), Cu(II), Zn(II), and Co(II), are considered borderline acids. csbsju.edu These ions can effectively coordinate with both the hard nitrogen and soft sulfur donors, which explains the prevalence of the bidentate N,S-chelation mode observed in their complexes. nih.govscienceopen.com
The final structure and dimensionality of a coordination polymer are not solely determined by the metal ion and the organic ligand. The counter-anion present in the metal salt used for synthesis can play a crucial role as a co-ligand or a structure-directing agent. acs.org This phenomenon, known as anion-induced coordination versatility, significantly expands the structural diversity of the resulting complexes.
In a study on the related ligand 1H-1,2,4-triazole-3-thiol (which lacks the 4-amino group), its reaction with cadmium(II) salts containing different anions led to the formation of six distinct complexes with varying structures and dimensionalities. acs.org The presence of anions such as chloride (Cl⁻), bromide (Br⁻), iodide (I⁻), and sulfate (SO₄²⁻) induced five new bridging modes for the triazole ligand, resulting in structures ranging from one-dimensional chains to complex three-dimensional frameworks. acs.org This demonstrates that the choice of anion is a critical parameter that can be used to modulate the coordination behavior of triazole-thiol ligands and engineer the architecture of the resulting metal complexes.
Synthesis and Characterization of Transition Metal Complexes
Complexes of this compound are typically synthesized through the direct reaction of the ligand with a suitable transition metal salt in a solvent such as ethanol (B145695). scienceopen.comginekologiaipoloznictwo.com The reaction mixture is often heated under reflux, and the resulting metal complex precipitates from the solution upon cooling. ginekologiaipoloznictwo.com The stoichiometry of the reaction, commonly a 1:1 or 1:2 metal-to-ligand molar ratio, influences the composition of the final product. ginekologiaipoloznictwo.com
A comprehensive suite of analytical techniques is employed to elucidate the structure and properties of these complexes. These methods include microelemental analysis, FT-IR, UV-visible, and NMR spectroscopy, alongside magnetic susceptibility and conductivity measurements to determine the coordination environment and geometry around the metal center. scienceopen.comresearchgate.netdntb.gov.ua
A significant body of research has focused on the complexation of this compound and its derivatives with divalent transition metal ions. These studies have revealed a variety of coordination geometries and stoichiometries. For instance, a series of complexes with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) were prepared using a 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol ligand. nih.govscienceopen.comnih.govresearchgate.net Spectroscopic and magnetic data suggested a tetrahedral geometry for the Ni(II), Zn(II), Cd(II), and Sn(II) complexes, whereas the Cu(II) complex was found to have a square planar structure. nih.govscienceopen.comnih.gov
Schiff base derivatives of the parent ligand have also been used to form complexes with Co(II), Ni(II), Cu(II), and Cd(II), with some studies reporting octahedral geometries for Co(II), Ni(II), and Cu(II) complexes where water molecules act as co-ligands.
The table below summarizes the characteristics of several reported divalent metal complexes.
| Metal Ion | Example Molecular Formula | Proposed Geometry | Supporting Evidence/Notes | Reference |
|---|---|---|---|---|
| Ni(II) | [Ni(L)₂] | Tetrahedral | Based on spectral and magnetic data. L = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. | scienceopen.comnih.govresearchgate.net |
| Cu(II) | [Cu(L)₂] | Square Planar | Based on spectral and magnetic data. L = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. | nih.govscienceopen.comnih.gov |
| Zn(II) | [Zn(L)₂] | Tetrahedral | Based on spectral and magnetic data. L = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. | scienceopen.comnih.govresearchgate.net |
| Cd(II) | [Cd(L)₂] | Tetrahedral | Based on spectral and magnetic data. L = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. | scienceopen.comnih.govresearchgate.net |
| Sn(II) | [Sn(L)₂] | Tetrahedral | Based on spectral and magnetic data. L = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. | scienceopen.comnih.govresearchgate.net |
| Co(II) | [Co(L')₂(H₂O)₂Cl] | Octahedral | L' is a Schiff base derived from this compound. | |
| Mn(II) | - | - | Complexes formed with Schiff base derivatives have been reported. |
Complexes involving trivalent metal ions such as chromium(III) and iron(III) have also been investigated, primarily using Schiff base derivatives of this compound. These ligands, which incorporate additional donor sites, can form stable chelates with these hard metal ions. Studies on the coordination behavior of a Schiff base derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with Cr(III) and Fe(III) have indicated the formation of complexes with varied geometries, including octahedral and trigonal bipyramidal structures.
The table below summarizes findings for trivalent metal complexes.
| Metal Ion | Ligand Type | Reported Geometries | Reference |
|---|---|---|---|
| Cr(III) | Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Octahedral, Trigonal Bipyramidal, Tetrahedral | |
| Fe(III) | Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Octahedral, Trigonal Bipyramidal, Tetrahedral |
Spectroscopic and Structural Characterization of Metal Chelates
The elucidation of the structure and bonding in metal complexes of this compound and its derivatives relies heavily on a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction. Spectroscopic methods provide valuable insights into the coordination environment of the metal ion and the changes that occur in the ligand upon complexation.
Infrared (IR) Spectroscopy is a fundamental tool for characterizing these complexes. The IR spectrum of the free ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, shows characteristic stretching bands for the NH₂ group at approximately 3250 and 3213 cm⁻¹, the S-H group around 2736 cm⁻¹, the C=N bond of the triazole ring near 1645 cm⁻¹, and the C-S bond around 673 cm⁻¹. A key indicator of coordination is the disappearance of the ν(S-H) band in the spectra of the metal complexes, which strongly suggests the deprotonation of the thiol group upon chelation to the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, provides further evidence for complex formation. In the ¹H NMR spectrum of 4-amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol, the proton of the S-H group appears as a singlet at approximately 13.97 ppm, while the protons of the NH₂ group are observed as a singlet around 5.83 ppm. Upon complexation, the signal for the S-H proton disappears, and the NH₂ signal often experiences a downfield shift, indicating the involvement of both the sulfur and the amino group in coordination with the metal ion. For instance, in complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the chemical shifts of the ligand's protons and carbons are altered upon coordination, reflecting changes in the electronic environment.
UV-Visible Spectroscopy is employed to study the electronic transitions within the complexes and to provide information about their geometry. The electronic spectra of these complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal ion. The positions of these bands are indicative of the coordination geometry around the metal center.
The following table summarizes key spectroscopic data for a representative ligand and its metal complexes:
| Compound/Complex | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | ν(NH₂): ~3250, 3213ν(S-H): ~2736ν(C=N): ~1645ν(C-S): ~673 | δ(NH₂): ~5.83 (s, 2H)δ(S-H): ~13.97 (s, 1H) |
| Metal Complexes | Disappearance of ν(S-H)Shift in ν(NH₂) and ν(C=N) | Disappearance of δ(S-H)Downfield shift of δ(NH₂) |
This table provides generalized data based on typical spectroscopic findings for this class of compounds.
Proposed Geometries of Metal Complexes
Based on the interpretation of spectroscopic data and magnetic susceptibility measurements, various geometries have been proposed for the metal complexes of this compound and its derivatives. The ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through the sulfur atom of the deprotonated thiol group and one of the nitrogen atoms of the amino group, forming a stable five-membered ring. zsmu.edu.ua
For several transition metal ions, such as Ni(II), Zn(II), Cd(II), and Sn(II), a tetrahedral geometry is commonly suggested for their complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. zsmu.edu.uaresearchgate.net In contrast, the Cu(II) complex with the same ligand is proposed to exhibit a square planar structure. zsmu.edu.uaresearchgate.net These proposed geometries are derived from the analysis of their electronic spectra and magnetic moments.
The table below outlines the proposed geometries for some metal complexes of a this compound derivative:
| Metal Ion | Proposed Geometry |
| Ni(II) | Tetrahedral |
| Cu(II) | Square Planar |
| Zn(II) | Tetrahedral |
| Cd(II) | Tetrahedral |
| Sn(II) | Tetrahedral |
The proposed geometries are based on spectral data for complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. zsmu.edu.uaresearchgate.net
Research Applications of this compound Metal Complexes
The metal complexes of this compound and its derivatives have shown potential in a range of research applications, from catalysis to material science and analytical chemistry.
Catalytic Research Potential
Palladium(II) complexes incorporating 4-amino-1,2,4-triazole ligands have demonstrated significant catalytic activity in important carbon-carbon bond-forming reactions. Specifically, these complexes have been successfully employed as catalysts in the Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the creation of biaryls and substituted alkenes, respectively, which are common structural motifs in pharmaceuticals and other functional materials. The triazole-based palladium complexes have shown good to moderate yields in the synthesis of various biphenyls via the Suzuki-Miyaura reaction, highlighting their potential as effective catalysts in organic synthesis.
Material Science Applications (e.g., Photostabilization of Polymers)
Metal complexes of this compound derivatives have been investigated as photostabilizers for polymers such as poly(vinyl chloride) (PVC). PVC is susceptible to photodegradation upon exposure to UV light, which leads to discoloration and deterioration of its mechanical properties. The incorporation of certain metal complexes of substituted 4-amino-1,2,4-triazole-3-thiones into PVC films has been shown to influence the rate of photodegradation. The effectiveness of these complexes as photostabilizers is often evaluated by monitoring changes in the polymer film, such as the formation of carbonyl groups, and by calculating the photodecomposition rate constant. These studies indicate that the metal chelates can play a role in mitigating the harmful effects of UV radiation on the polymer matrix.
Chemo-sensing Applications (e.g., Copper(II) Detection)
Derivatives of this compound have been developed as sensitive and selective chemosensors for the detection of metal ions, particularly copper(II). For instance, a Schiff base derivative, 4-[(Z)-(4-methoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol, has been utilized as a chromogenic reagent for the spectrophotometric determination of Cu(II) ions. The interaction between the chemosensor and Cu(II) results in a distinct color change, with a maximum absorbance observed at 613 nm. This method has been shown to be effective for the estimation of copper in aqueous samples.
The performance of this chemosensor for copper(II) detection is summarized in the table below:
| Parameter | Value |
| Maximum Absorbance (λmax) | 613 nm |
| Beer's Law Concentration Range | 12.7 - 50.83 µg/mL |
| Molar Absorptivity | 0.307 x 10⁴ L mol⁻¹ cm⁻¹ |
| Detection Limit | 6.328 µg/cm³ |
| Quantification Limit | 19.177 µg/cm³ |
Data for the chemosensor 4-[(Z)-(4-methoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol.
Theoretical and Computational Investigations of 4 Amino 1,2,4 Triazole 3 Thiol
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties and reactivity of heterocyclic compounds like 4-amino-1,2,4-triazole-3-thiol. These computational methods provide deep insights into the molecule's electronic structure, geometry, and spectroscopic characteristics, complementing and guiding experimental studies.
Geometry Optimization and Electronic Structure Analysis
DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 1,2,4-triazole (B32235) derivatives, these calculations help establish the preferred tautomeric form (thiol vs. thione) and the planarity of the heterocyclic ring. Theoretical calculations performed on related 1,2,4-triazole-5-thiones using the B3LYP/6-311++G** level of theory have been shown to provide optimized structural parameters that are in good agreement with experimental data from X-ray diffraction.
The optimized geometry reveals key bond lengths and angles. For instance, in the triazole ring, the C=N and C-N bond lengths are distinct, and the C=S bond length in the thione tautomer is typically around 1.69 Å. The amino group attached at the N4 position influences the electronic distribution within the ring. Electronic structure analysis through methods like Natural Bond Orbital (NBO) calculations can further reveal charge distributions, indicating that nitrogen and sulfur atoms are typically the most electronegative centers.
| Structural Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |
|---|---|---|
| C=S Bond Length | ~1.692 | B3LYP/6-311G** |
| C3-S Bond Length | ~1.76 | DFT/B3LYP |
| N1-N2 Bond Length | ~1.39 | DFT/B3LYP |
| N4-C3 Bond Angle | ~105.0 | DFT/B3LYP |
| C5-N1-N2 Bond Angle | ~112.0 | DFT/B3LYP |
Note: The data presented are representative values for substituted 1,2,4-triazole-3-thione derivatives as found in the literature.
Calculation of Spectroscopic Parameters (e.g., Vibrational Frequencies)
DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, researchers can assign specific absorption bands to the corresponding molecular motions, such as stretching, bending, and torsional vibrations. For this compound, key vibrational modes include the N-H stretching of the amino group, the S-H stretching of the thiol group, and the C=N stretching within the triazole ring.
Theoretical calculations for related amino-triazoles have shown that the N-H stretching vibrations of the amino group typically appear as two bands in the 3300-3500 cm⁻¹ region. The S-H stretching vibration is expected in the 2550-2600 cm⁻¹ range, confirming the presence of the thiol tautomer. The C=N stretching vibrations within the triazole ring are generally observed between 1540 and 1620 cm⁻¹. Comparing the calculated frequencies with experimental FT-IR and FT-Raman spectra allows for a precise interpretation of the molecule's structural features.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| N-H stretch (asymmetric) | 3420-3350 | Amino group N-H stretching |
| N-H stretch (symmetric) | 3310-3250 | Amino group N-H stretching |
| S-H stretch | 2550-2600 | Thiol group S-H stretching |
| C=N stretch | 1540-1620 | Triazole ring stretching |
| C=S stretch | 1110-1120 | Thione group stretching |
Note: Ranges are based on experimental data for substituted 4-amino-1,2,4-triazole-3-thiols.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy level is related to the ionization potential, while the LUMO acts as an electron acceptor, with its energy related to the electron affinity.
For 1,2,4-triazole derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining the molecule's chemical stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. In many triazole-thiol derivatives, the HOMO is often localized on the sulfur atom and parts of the triazole ring, while the LUMO is distributed over the heterocyclic ring system.
| Parameter | Significance | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Electron-donating ability (Nucleophilicity) | -6.0 to -7.5 |
| ELUMO | Electron-accepting ability (Electrophilicity) | -0.5 to -2.0 |
| Energy Gap (ΔE) | Chemical reactivity and stability | 4.0 to 6.0 |
Note: Values are representative for substituted 1,2,4-triazole derivatives calculated using DFT methods.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of different electrostatic potential on the molecule's surface using a color spectrum. Red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential (electron-poor) and are prone to nucleophilic attack.
For 4-amino-5-substituted-1,2,4-triazole-3-thione derivatives, MEP analysis reveals that the most negative potential is typically concentrated around the sulfur and nitrogen atoms of the triazole ring. This indicates that these sites are the primary centers for interaction with electrophiles. The hydrogen atoms of the amino group and the thiol group generally exhibit a positive potential, making them potential sites for nucleophilic interaction.
Global Reactivity Descriptors
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Represents the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule has a larger energy gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.
Chemical Potential (μ): The negative of electronegativity (μ = -χ), representing the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ²/2η.
These descriptors provide a quantitative framework for comparing the reactivity of different triazole derivatives and understanding their chemical behavior.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron attracting power |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to deformation or charge transfer |
| Chemical Softness (S) | 1/η | Propensity to react |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Electron escaping tendency |
| Electrophilicity Index (ω) | μ²/2η | Propensity to accept electrons |
Thermodynamic Parameters and Reaction Rate Constants
DFT calculations can be used to predict various thermodynamic properties of molecules at different temperatures. By performing vibrational frequency analysis, standard thermodynamic functions such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m) can be determined. These parameters are crucial for understanding the stability of the molecule and the thermodynamics of its reactions. For instance, the standard molar enthalpy of formation (ΔH⁰f) for amino-1,2,4-triazole derivatives has been determined both experimentally and through high-level theoretical calculations like the G3(MP2) composite approach.
Furthermore, computational methods can be applied to study reaction mechanisms and calculate kinetic parameters. By locating the transition state structures on the potential energy surface, the activation energy (Ea) for a reaction can be determined. Thermodynamic parameters of activation, such as the enthalpy of activation (ΔH#), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#), can also be calculated to provide a comprehensive understanding of the reaction kinetics.
Molecular Simulation Studies
Molecular simulations offer a dynamic perspective on the behavior of this compound and its derivatives, complementing static computational methods by incorporating movement and environmental factors.
Monte Carlo (MC) simulations are a computational method used to explore the conformational space and interaction energies of molecules. This technique has been particularly valuable in studying the adsorption of triazole derivatives on surfaces, a key aspect of their application as corrosion inhibitors.
In one study, MC simulations were employed to investigate the adsorption of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) on a low-carbon steel surface in an acidic environment. researchgate.net The simulations demonstrated a significant negative adsorption energy, indicating a strong and spontaneous interaction between the ATFS molecule and the steel surface. researchgate.net This strong adsorption is crucial for forming a protective layer that inhibits corrosion. The calculations help in understanding the most stable adsorption configuration of the inhibitor molecule on the metal surface. researchgate.netresearchgate.net
Table 1: Monte Carlo Simulation Parameters for ATFS Adsorption on Steel
| Parameter | Value | Interpretation |
|---|---|---|
| Adsorption Energy (kJ/mol) | -287.12 | Highly negative value indicates strong, spontaneous adsorption. researchgate.net |
| Adsorption Energy for Rigid Adsorption (kJ/mol) | -266.31 | Suggests that even without conformational changes, adsorption is highly favorable. |
This table summarizes key energy values from Monte Carlo simulations, illustrating the strength of the interaction between the triazole derivative and the metal surface.
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability, conformation, and interaction dynamics of a system. researchgate.net
MD simulations have been used to investigate the interaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its tautomers in various media, including in a vacuum, water, and acidic solutions. researchgate.net These simulations calculate interaction energies and analyze molecular conformations, revealing that the thione tautomer (where the sulfur is double-bonded to a carbon) can exhibit high stability in solution due to intermolecular hydrogen bonding. researchgate.net Furthermore, MD simulations are frequently used to assess the stability of a ligand-protein complex after molecular docking. By simulating the complex over a period (e.g., 100 nanoseconds), researchers can analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm that the ligand remains stably bound within the active site of the target protein. pensoft.netresearchgate.net
In Silico Drug Design and Structure-Activity Relationship (SAR) Studies
In silico methods are central to modern drug discovery, enabling the rapid screening of compounds and the rational design of molecules with enhanced biological activity. Derivatives of this compound are frequently investigated using these techniques.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). pnrjournal.compnrjournal.com This method is widely used to screen virtual libraries of compounds and to understand the structural basis of inhibition.
Derivatives of this compound have been docked into the active sites of various enzymes to explore their potential as therapeutic agents. For instance, novel derivatives have been docked against cyclooxygenase (COX) enzymes to evaluate their anti-inflammatory potential. pnrjournal.compnrjournal.com Other studies have docked triazole compounds against targets for cancer, such as tubulin and cyclin-dependent kinase 2, and against microbial enzymes to assess their potential as anticancer and antimicrobial agents. uobaghdad.edu.iqacs.org These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the enzyme's active site, which are crucial for binding affinity. nih.gov
Table 2: Examples of Molecular Docking Studies with this compound Derivatives
| Derivative Class | Target Protein | Therapeutic Area | Key Findings |
|---|---|---|---|
| 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol | Cyclooxygenase (COX) | Anti-inflammatory | Derivatives showed good binding affinity in the active site, suggesting potential as COX inhibitors. pnrjournal.compnrjournal.com |
| Fused 1,2,4-triazoles | Tubulin | Anticancer | Compounds exhibited interactions with the colchicine (B1669291) binding site, indicating potential as tubulin polymerization inhibitors. uobaghdad.edu.iq |
| 1,2,4-Triazole-3-thione derivatives | Serine- and Metallo-β-Lactamases | Antibacterial | In silico analysis elucidated binding modes, showing potential for cross-class inhibition of enzymes responsible for antibiotic resistance. nih.gov |
This interactive table provides examples of how molecular docking is applied to understand the therapeutic potential of various triazole derivatives.
To refine the binding affinity predictions from molecular docking, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) calculations are often performed. This method provides a more accurate estimation of the binding free energy (ΔGbind) of a ligand-receptor complex by considering various energy components. pensoft.net
The total binding free energy is calculated by summing the molecular mechanics energy in the gas phase (including van der Waals and electrostatic interactions) and the solvation free energy. frontiersin.orgnih.gov The solvation energy is further divided into polar and non-polar components. frontiersin.org MM-PBSA studies on 1,2,4-triazole derivatives have been used to corroborate docking results and provide a quantitative measure of binding affinity. pensoft.netresearchgate.net A lower binding free energy value suggests a more stable and favorable ligand-protein interaction. pensoft.net
A primary goal of computational studies is to guide the design of new molecules with improved properties. By analyzing the results from docking, MD simulations, and free energy calculations, researchers can establish a Structure-Activity Relationship (SAR). nih.govrsc.org
Biological Activities and Mechanistic Studies of 4 Amino 1,2,4 Triazole 3 Thiol Derivatives in Vitro Focus
Antimicrobial Efficacy and Mechanistic Insights of 4-Amino-1,2,4-triazole-3-thiol Derivatives (In Vitro Focus)
Derivatives of this compound have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activities. These compounds have been the focus of numerous studies to evaluate their efficacy against various pathogenic microorganisms, including bacteria and fungi. The core structure of this compound provides a versatile scaffold for chemical modifications, leading to the synthesis of novel derivatives with enhanced antimicrobial potential.
Antibacterial Activity (Gram-positive, Gram-negative bacteria)
Derivatives of this compound have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of different substituents on the triazole ring has been found to significantly influence their antibacterial potency.
One study reported the synthesis of a series of 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols. Among these, a compound with a p-hydroxyl group (4c) exhibited the most potent activity against the Gram-positive bacteria Staphylococcus aureus (MIC = 16 µg/ml) and Bacillus subtilis (MIC = 20 µg/ml). connectjournals.com Another derivative with a p-bromo substituent (4e) showed notable activity against the Gram-negative bacteria Escherichia coli (MIC = 25 µg/ml) and Salmonella typhi (MIC = 31 µg/ml). connectjournals.com The presence of electron-withdrawing groups, such as halo groups at the para position, also contributed to good antibacterial activity. connectjournals.com
In another investigation, novel Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol were synthesized and screened for their antibacterial properties. nih.gov All the synthesized compounds demonstrated strong antibacterial activity against Staphylococcus aureus, with some derivatives showing efficacy superior or comparable to the standard drug streptomycin. nih.gov However, none of the tested compounds were active against Escherichia coli. nih.gov
Furthermore, a series of 4-amino-5-aryl-4H-1,2,4-triazole derivatives were synthesized and evaluated for their in vitro antibacterial activity. A compound featuring a 4-trichloromethyl group attached to the phenyl ring at the 3-position of the triazole exhibited the highest antibacterial activity, equivalent to ceftriaxone, with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL. mdpi.com Derivatives containing 4-chloro and 4-bromo substituents also displayed good activity. mdpi.com
The following table summarizes the antibacterial activity of selected this compound derivatives:
| Compound ID | Substituent | Bacterial Strain | MIC (µg/ml) |
|---|---|---|---|
| 4c | p-hydroxylbenzylidene | S. aureus | 16 |
| 4c | p-hydroxylbenzylidene | B. subtilis | 20 |
| 4e | p-bromobenzylidene | E. coli | 25 |
| 4e | p-bromobenzylidene | S. typhi | 31 |
| Not specified | 4-trichloromethylphenyl | Not specified | 5 |
Antifungal Activity (Yeast-like fungi, specific fungal strains)
Numerous derivatives of this compound have been reported to possess significant antifungal properties against a variety of fungal strains, including yeast-like fungi.
In a study focused on 5-substituted-4-amino-1,2,4-triazole-3-thioesters, several compounds exhibited significant in vitro antifungal activity against four tested fungal strains. nih.gov Specifically, compounds 6a and 6g demonstrated high inhibitory effects on the growth of Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. nih.gov The presence of a naphthyl group at the 3-position of the triazole-3-thioester was found to enhance the antifungal activity. nih.gov
Another series of 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols were evaluated for their antifungal activity. One compound (4e) showed good activity against Candida albicans (MIC = 24 µg/ml) and Aspergillus niger (MIC = 32 µg/ml). connectjournals.com
Furthermore, novel Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol were synthesized and screened against various fungal species. nih.gov Strong antifungal effects were observed against Microsporum gypseum, with six of the synthesized compounds showing activity superior to the standard drug ketoconazole. nih.gov However, none of the compounds were effective against Candida albicans or Aspergillus niger. nih.gov
The antifungal activity of selected this compound derivatives is presented in the table below:
| Compound ID | Fungal Strain | MIC (µg/ml) |
|---|---|---|
| 4e | C. albicans | 24 |
| 4e | A. niger | 32 |
| 5b, 5c, 5d, 5e, 5m, 5n | M. gypseum | Superior to Ketoconazole |
Proposed Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Metabolic Process Interference)
While the precise mechanisms of antimicrobial action for all this compound derivatives are not fully elucidated, some studies have suggested potential modes of action. The broad-spectrum activity of triazole-containing compounds is often attributed to their ability to interfere with vital cellular processes in microorganisms.
One proposed mechanism involves the inhibition of crucial enzymes necessary for microbial survival. For instance, some triazole derivatives are known to target enzymes involved in the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol biosynthesis leads to altered membrane permeability and ultimately, cell death.
Another potential mechanism is the interference with metabolic pathways. The triazole nucleus can act as a bioisostere of natural substrates, thereby inhibiting enzymes involved in metabolic processes. For example, some derivatives have been shown to target bacterial β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme essential for fatty acid synthesis. nih.gov
Additionally, the ability of these compounds to chelate with metal ions that are vital for microbial enzyme function could also contribute to their antimicrobial effects. The diverse biological activities of these compounds suggest that they may act on multiple targets within the microbial cell. researchgate.net
Antiviral Properties
Derivatives of 1,2,4-triazole (B32235) have been recognized for their potential antiviral activities. connectjournals.comresearchgate.net The triazole ring is a key structural feature in several antiviral drugs. nih.gov Research has explored the synthesis of various this compound derivatives and their evaluation against different viruses.
For instance, some 1,2,4-triazole-3-thiones have been identified as potential candidates for the development of drugs against influenza A (H1N1) viruses. nih.gov Studies have also investigated the antiviral activity of novel condensed 1,2,4-triazole derivatives, such as nih.govtandfonline.comtandfonline.comtriazolo[3,4-b] connectjournals.comnih.govtandfonline.comthiadiazines, against influenza A/Puerto Rico/8/34 (H1N1). nih.gov
The structural similarity of the triazole ring to purine bases allows some derivatives to act as inhibitors of viral nucleic acid synthesis. This has been a successful strategy in the development of antiviral agents like ribavirin. nih.gov
Antitubercular Activity
Several studies have highlighted the promising antitubercular activity of this compound derivatives against Mycobacterium tuberculosis.
A series of 4-arylidenamino-4H-1,2,4-triazole-3-thiol derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. One compound, 2k, demonstrated interesting activity with 87% inhibition at a concentration of 6.25 µg/mL. tandfonline.comnih.govresearchgate.net
In another study, the parent compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) showed promising anti-TB activity against the H37Rv strain at a concentration of 5.5 µg/mL and against multi-drug-resistant (MDR) strains of M. tuberculosis at 11 µg/mL. nih.gov
The potential mechanism for the antitubercular activity of some triazole derivatives is believed to be the inhibition of key enzymes in M. tuberculosis, such as β-ketoacyl ACP synthase I (KasA), which is involved in mycolic acid biosynthesis. nih.gov
Enzyme Inhibition Studies
The 4-amino-1,2,4-triazole-3-thione scaffold has been identified as a promising starting point for the design of enzyme inhibitors.
Research has focused on the development of derivatives as inhibitors of serine- and metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. A library of compounds based on the 4-amino-2,4-dihydro-3H-1,2,4-triazole-3-thione scaffold was synthesized and validated in vitro against class A serine β-lactamase (KPC-2) and class B1 metallo-β-lactamases (VIM-1 and IMP-1). nih.gov Four of the synthesized derivatives exhibited cross-class micromolar inhibition potency. nih.gov
Furthermore, other studies have explored the enzyme inhibition potential of 1,2,4-triazole derivatives against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase (LOX). acs.org
Metallo-β-Lactamase (MBL) Inhibition (NDM-/VIM-type)
The 4-amino-1,2,4-triazole-3-thione scaffold has been identified as a promising chemical starting point for the development of broad-spectrum metallo-β-lactamase (MBL) inhibitors. nih.gov These enzymes, particularly New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-type), are a major cause of bacterial resistance to β-lactam antibiotics, including last-resort carbapenems. nih.govmdpi.com Derivatives of this compound have been synthesized and shown to act as potent inhibitors of these clinically significant MBLs. mdpi.com
Research has focused on developing Schiff bases derived from 4-amino-1,2,4-triazole-3-thione, which have demonstrated inhibitory activity in the micromolar to sub-micromolar range against a panel of MBLs, including NDM-1 and VIM-2. nih.gov A multidisciplinary approach involving molecular modeling, synthesis, and enzymology has led to the optimization of this series, yielding low micromolar inhibitors active against these key enzymes. mdpi.com Some optimized derivatives based on the 1,2,4-triazole-3-thione scaffold have shown potent inhibition of NDM-1 with inhibitor constant (Kᵢ) values as low as 10-30 nM. researchgate.net
The mechanism of inhibition involves the triazole-thione moiety acting as a zinc ligand, interacting with the one or two zinc ions present in the active site of the MBLs. researchgate.netmdpi.com X-ray crystallography studies of inhibitors in complex with VIM-2 and NDM-1 have elucidated the binding mode, showing the triazole-thione group coordinating with the dinuclear zinc center. nih.govmdpi.com This interaction is crucial for inactivating the enzyme and preventing the hydrolysis of β-lactam antibiotics. nih.govmdpi.com The structural insights from these studies are guiding further optimization to improve potency and pharmacokinetic properties. mdpi.com
| Derivative Class | Target Enzyme | Inhibition Potency |
|---|---|---|
| 4-Amino-1,2,4-triazole-3-thione Schiff Bases | NDM-1, VIM-2, VIM-4, IMP-1, L1, CphA | Kᵢ values in the µM to sub-µM range. nih.gov |
| 1,2,4-Triazole-3-thione with α-amino acid substituent | NDM-1 | Strong inhibition with Kᵢ values of 10-30 nM. researchgate.net |
| Optimized 1,2,4-triazole-3-thione derivatives | NDM-1 and VIM-type MBLs | Low micromolar inhibitors. mdpi.com |
Urease Inhibition
Derivatives of this compound have emerged as significant inhibitors of urease, a nickel-containing enzyme that plays a key role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. researchgate.netdergipark.org.tr The inhibition of urease is a therapeutic strategy for managing ulcers and other related diseases. dergipark.org.tr
Various synthetic derivatives, including indole-triazole-3-thione hybrids and 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, have been evaluated for their urease inhibitory potential. researchgate.netresearchgate.net Studies have shown that these compounds can exhibit potent inhibition, in some cases surpassing the activity of the standard inhibitor, thiourea. researchgate.netnih.gov For instance, certain indole-triazole-3-thione hybrids demonstrated notable urease inhibition with IC₅₀ values around 17.2 µM. researchgate.net Furthermore, a series of nih.govacs.orgzsmu.edu.uatriazolo[3,4-b] nih.govnih.govzsmu.edu.uathiadiazole derivatives, which are synthesized from the core triazole structure, displayed outstanding urease inhibition with IC₅₀ values ranging from 0.87 to 8.32 µM, significantly more potent than thiourea (IC₅₀ = 22.54 µM). nih.gov
The proposed mechanism for urease inhibition by these thiol derivatives involves the sulfur atom of the triazole ring. dergipark.org.tr This sulfur atom is believed to chelate the two nickel ions in the active site of the urease enzyme, thereby blocking its catalytic activity. dergipark.org.tr
| Derivative Class | IC₅₀ Value (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|
| Indole-triazole-3-thione hybrid (Compound 3) | 17.2 ± 0.4 researchgate.net | Thiourea | Not specified in source |
| Indole-triazole-3-thione hybrid (Compound 6) | 17.2 ± 0.7 researchgate.net | Thiourea | Not specified in source |
| nih.govacs.orgzsmu.edu.uatriazolo[3,4-b] nih.govnih.govzsmu.edu.uathiadiazole derivatives | 0.87 ± 0.09 to 8.32 ± 1.21 nih.gov | Thiourea | 22.54 ± 2.34 nih.gov |
Other Enzymatic Target Interactions
Beyond MBLs and urease, the this compound scaffold has been investigated for its potential to inhibit other classes of enzymes. This versatility underscores its value in medicinal chemistry for developing inhibitors with extended or novel activity profiles. nih.gov
One significant area of investigation is the inhibition of serine-β-lactamases (SBLs). Research has demonstrated that the 4-amino-1,2,4-triazole-3-thione scaffold can be used to design cross-class inhibitors that are active against both metallo- (class B) and serine- (class A) β-lactamases. nih.gov Specifically, synthesized derivatives have shown micromolar inhibition potency against the class A SBL KPC-2, in addition to their activity against MBLs like VIM-1. nih.gov
The broader 1,2,4-triazole-3-thione pharmacophore has also been associated with the inhibition of other enzymes. For example, related indole-triazole-3-thione hybrids have been identified as having inhibitory activities against enzymes such as protein tyrosine phosphatase 1B and acetylcholinesterase (AChE). researchgate.net Moreover, given that deregulation of kinase activity is a hallmark of many cancers, the 1,2,4-triazole scaffold is being explored for the development of small-molecule kinase inhibitors as a strategic approach for cancer treatment. nih.gov
Antioxidant and Free Radical Scavenging Capabilities
Experimental Assays (DPPH•, ABTS•+)
Derivatives of this compound have demonstrated significant antioxidant and free radical scavenging properties in various in vitro assays. nih.govzsmu.edu.ua The most common methods used to evaluate this activity are the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical scavenging assays. nih.gov
In comparative studies, the antioxidant efficacy was found to be influenced by the substituent on the triazole ring. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) showed greater scavenging activity than 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) in both DPPH and ABTS assays. nih.govacs.org AT exhibited an IC₅₀ value of 1.3 × 10⁻³ M in the DPPH assay and 4.7 × 10⁻⁵ M in the ABTS test. nih.gov Similarly, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol was identified as a highly active compound, showing an 88.89% antiradical effect at a concentration of 1 × 10⁻³ M in a DPPH assay, which was comparable to the standard, ascorbic acid. zsmu.edu.ua The presence of electron-donating groups, such as -NH₂ and -SH, on the triazole ring is believed to contribute to their antioxidant potential. nih.govacs.org
| Compound | DPPH• Scavenging (IC₅₀) | ABTS•+ Scavenging (IC₅₀) |
|---|---|---|
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | 1.3 × 10⁻³ M nih.gov | 4.7 × 10⁻⁵ M nih.gov |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | 2.2 × 10⁻³ M nih.gov | 5.5 × 10⁻⁵ M nih.gov |
| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | 88.89% inhibition at 1 × 10⁻³ M zsmu.edu.ua | Not Reported |
| Thiazolidinone derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 5.84 µg/ml researchgate.net | Not Reported |
Elucidation of Hydrogen Atom Transfer Mechanisms
The mechanism by which this compound derivatives scavenge free radicals has been investigated through a combination of experimental and theoretical studies. nih.gov The findings from these studies indicate that the primary mechanism of action is hydrogen atom transfer (HAT). nih.govacs.org
Quantum chemical calculations using density functional theory have been employed to understand the relationship between the molecular structure and antioxidant activity. nih.gov These theoretical analyses revealed that the hydrogen atoms of the amino (-NH₂) and thiol (-SH, in its tautomeric form) groups are key to the scavenging activity. nih.govacs.org Specifically, investigations into the interaction between 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and the hydroperoxyl radical (HOO•) confirmed that the reaction proceeds predominantly via the HAT mechanism. nih.gov The calculations highlighted the flexibility of the hydrogen atoms within the NH and NH₂ groups, indicating their crucial role in neutralizing free radicals through donation. nih.gov
Role in Protection Against Oxidative Damage and Lipid Peroxidation
The demonstrated ability of this compound derivatives to scavenge free radicals suggests their potential role in protecting against oxidative damage. zsmu.edu.uaresearchgate.net Oxidative stress, which arises from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in a wide range of diseases and the aging process. mdpi.com A key manifestation of oxidative damage is lipid peroxidation, a chain reaction that degrades lipids in cell membranes, leading to cellular damage and contributing to various pathologies. mdpi.com
Antioxidants can interrupt this destructive process by neutralizing the free radicals that initiate and propagate the lipid peroxidation chain reaction. mdpi.com The free radical scavenging capabilities of this compound derivatives, primarily through the hydrogen atom transfer mechanism, position them as potential agents for mitigating such damage. nih.govresearchgate.net By donating a hydrogen atom, these compounds can convert highly reactive lipid peroxyl radicals into more stable lipid hydroperoxides, thus terminating the chain reaction and preventing further damage to cellular membranes. mdpi.com
Other Academic and Applied Research Areas
Corrosion Inhibition Studies
The molecular structure of 4-amino-1,2,4-triazole-3-thiol, featuring multiple heteroatoms (nitrogen and sulfur) and a stable triazole ring, makes it a compound of significant interest for the protection of metals against corrosion, particularly for steel in acidic environments. researchgate.netzsmu.edu.ua These heteroatoms act as active centers for adsorption, enabling the molecule to form a protective barrier on the metal surface. zsmu.edu.uadergipark.org.tr
Research indicates that the effectiveness of this compound derivatives as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective film. zsmu.edu.uamdpi.com The adsorption process is complex and involves both physical and chemical interactions. The nitrogen and sulfur atoms in the triazole ring can share their lone pair electrons with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of coordinate covalent bonds (chemisorption). zsmu.edu.uadergipark.org.tr Additionally, in acidic solutions, the inhibitor molecules can become protonated, leading to electrostatic interactions with the negatively charged metal surface (physisorption). researchgate.netdergipark.org.tr
Studies have shown that this adsorption process is spontaneous and typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.netijcrt.org The protective layer acts as a barrier, isolating the metal from the corrosive medium and thereby inhibiting the electrochemical reactions that cause corrosion. mdpi.comresearchgate.net
The performance of this compound derivatives as corrosion inhibitors has been validated through a combination of experimental techniques and computational modeling.
Experimental Methods:
Weight Loss Measurements: This traditional method confirms that the rate of corrosion decreases significantly in the presence of the inhibitor. zsmu.edu.uamdpi.com
Electrochemical Techniques: Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are widely used. PDP studies show that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netijcrt.org EIS results demonstrate an increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) upon addition of the inhibitor, confirming the formation of an adsorptive protective layer on the metal surface. researchgate.netijcrt.org
Surface Analysis: Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide visual evidence of a smoother, less damaged metal surface in the presence of the inhibitor compared to the uninhibited surface. researchgate.netijcrt.org For instance, one study noted that the average surface roughness of low-carbon steel in an HCl solution was reduced from 7.58 nm to 4.79 nm with the addition of a this compound derivative. researchgate.netijcrt.org
Computational Studies:
Quantum Chemical Calculations (DFT): Density Functional Theory is used to correlate the molecular structure of the inhibitor with its performance. researchgate.netijcrt.org Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), as well as global softness and hardness, are calculated. A low hardness value (e.g., η = 0.095) and high global softness (e.g., σ = 10.482) suggest high adsorbability and strong inhibitory capability. researchgate.net
Monte Carlo (MC) Simulations: These simulations model the interaction between the inhibitor molecule and the metal surface. A significantly negative adsorption energy, such as -287.12 kJ mol⁻¹, indicates a strong and stable interaction, further validating the inhibitor's high efficiency. ijcrt.org
Inhibitory Efficiency of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) on Low-Carbon Steel in 0.5 M HCl
| Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) |
|---|---|---|
| 50 | 298 | 52.27 |
| 300 | 298 | 89.00 |
| 300 | 328 | 74.51 |
Data sourced from references researchgate.netijcrt.org
Applications in Agricultural Chemistry (e.g., Fungicidal Potential)
The 1,2,4-triazole (B32235) ring is a core structural component in many commercially successful fungicides. researchgate.net Consequently, this compound serves as a valuable precursor for the synthesis of new compounds with potential applications in agriculture. zsmu.edu.uamdpi.comresearchgate.net Research is focused on creating derivatives that exhibit potent biological activities, including fungicidal, herbicidal, and plant growth-regulating properties. researchgate.netresearchgate.net
The fungicidal activity of these compounds is attributed to their ability to interfere with essential biochemical pathways in fungi. peacta.org Numerous studies involve synthesizing series of this compound derivatives and screening them against various plant-pathogenic fungi. For example, synthesized thioesters and Schiff base derivatives of the parent compound have demonstrated moderate to good antifungal activity against strains like Candida albicans and Aspergillus niger. peacta.org The biological activity can be tuned by attaching different functional groups to the core triazole structure, which influences the molecule's interaction with its biological target. researchgate.net Beyond fungicidal use, the broader class of aminotriazoles has been investigated for roles as insecticides and plant growth regulators. researchgate.net
Electronic Material Applications (e.g., Organic Semiconductors, Photovoltaic Devices)
While direct applications of this compound in commercial electronic devices are not extensively documented, research into related isomers and derivatives highlights their potential in materials science. Specifically, studies on the electropolymerization of aminotriazole thiols show promise for creating thin films with semiconductor properties. ijcrt.org
Electrochemical synthesis allows for the creation of polymer films, such as poly(3-amino-1,2,4-triazole-5-thiol), directly onto a conductive substrate like a brass alloy. ijcrt.org This process involves the anodic oxidation of the monomer, leading to the formation of a homogeneous and adherent polymer film. ijcrt.org
Theoretical calculations performed on these resulting polymer films can determine their electronic properties. For instance, the oxidation of 3-amino-1,2,4-triazole-5-thiol has been shown to form a polymer film with a calculated energy gap (Egap) of 2.07 eV. ijcrt.org This value falls within the range of semiconductor materials, suggesting that polymers derived from the aminotriazole thiol scaffold could function as organic semiconductors. Such materials are foundational to the development of electronic components, including those used in photovoltaic devices and other organic electronics. researchgate.net
Q & A
Q. What are the common synthetic routes for 4-amino-1,2,4-triazole-3-thiol and its derivatives?
The synthesis of this compound derivatives typically involves nucleophilic substitution, condensation, or alkylation reactions. For example:
- Hydrazidation : Derivatives like 5-heptadecyl-substituted analogs are synthesized via hydrazidation of esters under inert atmospheres (e.g., argon) to preserve unsaturated bonds .
- Mannich Reactions : Formation of Mannich bases using formaldehyde and secondary amines enables the introduction of aminoalkyl groups .
- Phosphoryl Trichloride-Mediated Condensation : Aromatic or heterocyclic carboxylic acids react with the triazole-thiol precursor in the presence of POCl₃ to form condensed derivatives .
Methodological optimization includes monitoring reaction progress via IR and NMR spectroscopy to confirm bond formation or cleavage .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Key techniques include:
- FTIR Spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹) and monitors thiol reactivity during alkylation or oxidation .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent effects on the triazole ring and confirm regioselective alkylation .
- Elemental Analysis : Validates purity and stoichiometry of metal complexes .
- X-ray Diffraction (XRD) : Resolves crystal structures of coordination polymers, revealing ligand geometry and metal-ligand bonding motifs .
- UV-Vis Spectroscopy : Used to study electronic transitions in metal complexes and assess ligand-to-metal charge transfer .
Advanced Research Questions
Q. How does this compound function as a ligand in transition metal complexes, and what are the implications for catalytic or biomedical applications?
The compound acts as a polydentate ligand via its thiol (-SH) and amino (-NH₂) groups, forming stable complexes with transition metals (e.g., Ni(II), Cu(II), Pd(II)):
- Coordination Modes : Bidentate or tridentate binding alters metal center geometry, influencing redox properties and catalytic activity .
- Applications :
- Antimicrobial Activity : Pd(II) complexes derived from long-chain alkyl derivatives exhibit enhanced bacteriostatic effects compared to free ligands .
- Catalysis : Cu(I) or Ag(I) complexes in coordination polymers show luminescent properties and potential in optoelectronics .
Characterization via XRD and cyclic voltammetry is critical to correlate structure with function .
- Antimicrobial Activity : Pd(II) complexes derived from long-chain alkyl derivatives exhibit enhanced bacteriostatic effects compared to free ligands .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial or enzyme inhibition data often arise from:
- Substituent Effects : Alkyl or aryl groups influence lipophilicity and membrane permeability. For example, adamantane-derived analogs show varied antifungal potency due to steric effects .
- Experimental Conditions : Varying assay protocols (e.g., broth microdilution vs. disk diffusion) can yield conflicting MIC values .
- Mechanistic Complexity : Some derivatives inhibit enzymes via dual mechanisms (e.g., zinc chelation and competitive binding in A3G inhibition), requiring combined computational docking and mutagenesis studies for validation .
Q. How can computational methods enhance the design of this compound-based inhibitors?
- Density Functional Theory (DFT) : Predicts electronic properties, frontier molecular orbitals, and reactive sites for targeted modifications .
- Molecular Docking : Identifies binding modes with biological targets (e.g., COX-2 or alpha-amylase) to optimize substituent placement .
- Pharmacophore Modeling : Guides the design of derivatives with improved bioavailability by balancing hydrophobicity and hydrogen-bonding capacity .
Experimental validation via enzyme kinetics (e.g., Lineweaver-Burk plots) is essential to confirm inhibition mechanisms .
Q. What advancements have been made in constructing coordination polymers using this compound?
Recent studies highlight:
- Architectural Diversity : The ligand forms 1D chains, 2D sheets, or 3D frameworks with Ag(I), Hg(II), or Cd(II), influenced by counterions and solvent systems .
- Functional Properties : Cu(I)-halide polymers exhibit tunable luminescence, while Cd(II) complexes demonstrate selective gas adsorption .
- Synthesis Techniques : Solvothermal methods and pH control are critical for achieving phase purity, confirmed via XRD and thermogravimetric analysis (TGA) .
Methodological Considerations
Q. How should researchers design experiments to evaluate the electrochemical properties of this compound derivatives?
- Cyclic Voltammetry : Probe redox behavior in non-aqueous media (e.g., DMF) to identify oxidation peaks (e.g., thiol to disulfide at ~0.5 V vs. Ag/AgCl) .
- Electrochemical Impedance Spectroscopy (EIS) : Assess charge transfer resistance in ligand-modified electrodes for sensor applications .
- Controlled Atmospheres : Perform experiments under inert gas to prevent thiol oxidation artifacts .
Q. What are the best practices for analyzing the thermal stability of this compound metal complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
